Aqueous Solubility of HSAGY vs. H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH: Predicted LogS Advantage
In silico prediction using ALOGPS 2.1 indicates that HSAGY has a higher aqueous solubility (LogS = –1.82, corresponding to ~8.0 mg/mL) than the octapeptide analog H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH (LogS = –3.41, ~0.2 mg/mL) [1][2]. This difference is attributable to the lower molecular weight and absence of the hydrophobic proline and lysine residues in HSAGY.
| Evidence Dimension | Predicted aqueous solubility (LogS) |
|---|---|
| Target Compound Data | LogS = –1.82 (approx. 8.0 mg/mL) |
| Comparator Or Baseline | H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH: LogS = –3.41 (approx. 0.2 mg/mL) |
| Quantified Difference | ΔLogS = +1.59 units (approx. 40-fold higher predicted solubility for HSAGY) |
| Conditions | In silico ALOGPS 2.1; default parameters; no experimental validation |
Why This Matters
Higher predicted aqueous solubility reduces the need for organic co-solvents in biochemical assays, simplifying experimental workflows and improving reproducibility.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1 prediction for L-Histidyl-L-seryl-L-alanylglycyl-L-tyrosine. http://www.vcclab.org/lab/alogps/ (accessed 2026-05-12). View Source
- [2] Virtual Computational Chemistry Laboratory. ALOGPS 2.1 prediction for H-Ala-Pro-Ser-Gly-His-Tyr-Lys-Gly-OH. http://www.vcclab.org/lab/alogps/ (accessed 2026-05-12). View Source
